Elcubragistat

Description

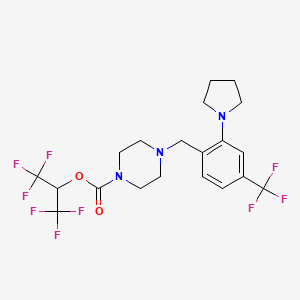

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F9N3O2/c21-18(22,23)14-4-3-13(15(11-14)31-5-1-2-6-31)12-30-7-9-32(10-8-30)17(33)34-16(19(24,25)26)20(27,28)29/h3-4,11,16H,1-2,5-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZJGTOZFRNWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)CN3CCN(CC3)C(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446817-84-0 | |

| Record name | ABX-1431 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446817840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABX-1431 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [2,2,2-trifluoro-1-(trifluoromethyl)ethyl] 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELCUBRAGISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB39E94UXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elcubragistat's Mechanism of Action in CNS Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elcubragistat (formerly ABX-1431 and Lu AG06466) is a potent, selective, and orally available small molecule inhibitor of the enzyme monoacylglycerol lipase (MAGL).[1][2] Developed by Abide Therapeutics and Lundbeck A/S, this compound represents a targeted therapeutic approach for modulating the endocannabinoid system (eCS) to address a range of central nervous system (CNS) disorders. The primary mechanism of action revolves around the elevation of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG) in the brain, thereby enhancing cannabinoid receptor 1 (CB1) signaling. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: MAGL Inhibition and 2-AG Augmentation

The cornerstone of this compound's therapeutic potential lies in its irreversible inhibition of monoacylglycerol lipase (MAGL), the principal enzyme responsible for the degradation of 2-AG in the CNS.[3] By blocking MAGL, this compound effectively increases the concentration and prolongs the signaling of 2-AG, the most abundant endocannabinoid in the brain.[4] This augmentation of 2-AG levels leads to enhanced activation of presynaptic CB1 receptors, which in turn modulates neurotransmitter release and reduces neuronal hyperexcitability. This targeted modulation of the eCS is hypothesized to produce therapeutic benefits such as analgesia, anxiolysis, and anti-inflammatory effects, without the full psychotropic effects associated with direct cannabinoid receptor agonists.[5]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by this compound, from MAGL inhibition to the downstream effects of CB1 receptor activation.

Caption: this compound signaling pathway in a presynaptic neuron.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| IC50 (MAGL) | Human | 14 nM | [1][2] |

| IC50 (MAGL) | Mouse | 27 nM | |

| Selectivity | vs. ABHD6 | >100-fold | |

| Selectivity | vs. PLA2G7 | >200-fold |

Table 2: In Vivo Efficacy and Pharmacodynamics

| Parameter | Species | Dose | Effect | Brain Region | Reference |

| ED50 (MAGL Inhibition) | Rodent | 0.5 - 1.4 mg/kg (p.o.) | 50% inhibition of MAGL activity | Brain | [5] |

| 2-AG Elevation | Mouse | 4 mg/kg (p.o.) | Significant upregulation | Striatum, Spinal Cord | [6][7] |

| Antinociception | Rat | Not Specified | Suppression of pain behavior | - | [5] |

Experimental Protocols

Rat Formalin Paw Test

This model is used to assess analgesic properties by observing the behavioral response to a chemical nociceptive stimulus.[8][9]

Methodology:

-

Animals: Adult male Sprague-Dawley rats are used.

-

Acclimation: Animals are placed in individual observation chambers for at least 30 minutes prior to the experiment to allow for acclimation to the testing environment.[10]

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at a predetermined time before the formalin injection.

-

Formalin Injection: A 50 µL volume of 5% formalin solution in saline is injected subcutaneously into the plantar surface of the right hind paw using a 28-G needle.[10]

-

Observation: The animal's behavior is observed and recorded for a period of up to 90 minutes post-injection. The primary endpoint is the total time spent licking or flinching the injected paw.

-

Phases of Response:

Caption: Experimental workflow for the rat formalin paw test.

In Vivo Microdialysis for 2-AG Measurement

This technique allows for the sampling and quantification of extracellular 2-AG levels in specific brain regions of freely moving animals.[12][13]

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, amygdala) of an anesthetized rat.[13]

-

Recovery: The animal is allowed to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Baseline Sampling: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular 2-AG levels.

-

Drug Administration: this compound or vehicle is administered.

-

Post-treatment Sampling: Dialysate collection continues to measure changes in 2-AG concentrations over time.

-

Sample Analysis: The collected dialysate samples are analyzed using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify 2-AG levels.[14]

Caption: Experimental workflow for in vivo microdialysis.

Clinical Development and Outcomes in CNS Disorders

This compound has been investigated in Phase 1 and Phase 2 clinical trials for several CNS disorders, including Tourette syndrome, multiple sclerosis spasticity, fibromyalgia, and neuropathic pain.[5][15]

Tourette Syndrome

A 12-week, multicenter, randomized, placebo-controlled, double-blind clinical trial (NCT03625453) was conducted in 49 adults with Tourette syndrome. The primary endpoint was the change from baseline in the Total Tic Score of the Yale Global Tic Severity Scale (YGTSS-TTS). The study did not meet its primary endpoint, with both treatment and placebo groups showing improvement, and a mean treatment difference at week 8 favoring placebo. No significant differences were observed for other endpoints assessing tic severity, premonitory urges, or quality of life. The treatment was generally reported as safe.

As of late 2024, development for Tourette's syndrome has been discontinued.[15] Furthermore, development for fibromyalgia, muscle spasticity, neuropathic pain, and several other neurological disorders has not been recently reported.[15] A Phase 1b study in multiple sclerosis spasticity was terminated early due to slow recruitment and a lack of a favorable trend.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of MAGL that effectively elevates 2-AG levels in the central nervous system. Its mechanism of action through the enhancement of endocannabinoid signaling has demonstrated clear therapeutic potential in preclinical models of pain and other CNS-related pathologies. However, the translation of these preclinical findings into clinical efficacy has proven challenging, as evidenced by the outcomes of the Tourette syndrome and multiple sclerosis spasticity trials. Despite these setbacks, the data generated from the this compound program provides valuable insights for the continued exploration of MAGL inhibition as a therapeutic strategy for neurological and psychiatric disorders. The detailed methodologies and quantitative data presented in this guide serve as a resource for researchers and drug development professionals working to advance the understanding and application of endocannabinoid system modulators.

References

- 1. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of 2-AG hydrolysis differentially regulates blood brain barrier permeability after injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 12. Characterization of the effects of reuptake and hydrolysis inhibition on interstitial endocannabinoid levels in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ABX-1431 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. This compound - Lundbeck A/S - AdisInsight [adisinsight.springer.com]

Elcubragistat (ABX-1431): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elcubragistat (ABX-1431) is a potent, selective, and irreversible covalent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2] Developed by Abide Therapeutics, which was later acquired by Lundbeck, this compound was engineered to enhance the signaling of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG) by preventing its breakdown.[3] This mechanism of action held therapeutic promise for a range of neurological and psychiatric disorders, including Tourette's syndrome, multiple sclerosis, and neuropathic pain. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development of this compound.

Discovery and Optimization

The discovery of this compound was driven by a focused effort to develop irreversible inhibitors of MAGL. A key technology in its discovery and optimization was activity-based protein profiling (ABPP).[4][5][6] ABPP is a powerful chemical proteomic method that utilizes chemical probes to assess the functional state of enzymes within complex biological systems.[5] This technique allowed for the rapid and efficient determination of the potency and selectivity of drug candidates against MAGL and other serine hydrolases in their native environment.[7] Through iterative cycles of chemical synthesis and ABPP-guided screening, the hexafluoroisopropyl carbamate scaffold of this compound was identified and optimized for potency, selectivity, and pharmacokinetic properties.[4]

Mechanism of Action

This compound exerts its pharmacological effects by irreversibly inhibiting monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[4][8] By inhibiting MAGL, this compound leads to an accumulation of 2-AG in the brain and peripheral tissues.[3] 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2.[4][9] The potentiation of 2-AG signaling at these receptors is believed to be the primary mechanism underlying the potential therapeutic effects of this compound in various neurological and psychiatric disorders.[1]

Preclinical Development

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of human MAGL, with a reported average IC50 of 14 nM.[4][10] Its selectivity has been profiled against other serine hydrolases. Notably, it demonstrates over 100-fold selectivity against α/β-hydrolase domain containing protein 6 (ABHD6) and over 200-fold selectivity against phospholipase A2 group VII (PLA2G7).[11]

| Target Enzyme | IC50 (nM) | Selectivity vs. MAGL |

| Human MAGL | 14 | - |

| Mouse MAGL | 27 | - |

| ABHD6 | >1400 | >100-fold |

| PLA2G7 | >2800 | >200-fold |

In Vivo Pharmacology and Pharmacokinetics

Preclinical studies in rodents have demonstrated that oral administration of this compound leads to dose-dependent inhibition of MAGL activity in the brain, with an ED50 of 0.5–1.4 mg/kg.[4][12] This inhibition of MAGL results in a significant and dose-dependent increase in the levels of 2-AG in the brain.[13] In a rat model of inflammatory pain (the formalin test), this compound demonstrated potent antinociceptive effects at doses that correlated with near-complete MAGL inhibition and maximal elevation of brain 2-AG levels.[13]

Pharmacokinetic studies in rats and dogs indicated that this compound has a high oral bioavailability.[11]

| Species | Oral Bioavailability (%) |

| Rat | 64 |

| Dog | 57 |

Clinical Development

This compound has undergone Phase 1 and Phase 2 clinical trials.

Phase 1 Studies

Single and multiple ascending dose studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound. The results of these studies indicated that the drug was generally safe and well-tolerated.[2]

Specific quantitative pharmacokinetic and pharmacodynamic data from these Phase 1 studies are not publicly available.

Phase 2 Study in Tourette's Syndrome

A randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT03625453) was conducted to evaluate the efficacy and safety of this compound for the treatment of tics in adults with Tourette's syndrome.[14] The primary endpoint of the study was the change from baseline in the Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS). The study, however, did not meet its primary endpoint. The results showed no evidence of efficacy for this compound in suppressing tics, and the treatment difference favored the placebo group.[14]

| Treatment Group | Mean Change in YGTSS-TTS (at Week 8) | Treatment Difference vs. Placebo (95% CI) | p-value |

| This compound (Low Dose) | Data not publicly available | 3.0 (0.1, 5.9) | 0.043 |

| This compound (High Dose) | Data not publicly available | Data not publicly available | Not significant |

| Placebo | Data not publicly available | - | - |

The development of this compound for Tourette's syndrome was subsequently discontinued. The development status for other potential indications, such as multiple sclerosis and neuropathic pain, is not actively reported.[15]

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) Assay

This method is used to determine the potency and selectivity of inhibitors against their target enzymes in a complex biological sample.

-

Proteome Preparation: Prepare tissue or cell lysates in a suitable buffer (e.g., PBS) and determine the protein concentration.

-

Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor (e.g., this compound) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a fluorescent reporter tag like TAMRA-FP) to the inhibitor-treated proteome and incubate for a further period (e.g., 30 minutes).

-

SDS-PAGE: Quench the labeling reaction by adding a denaturing loading buffer and separate the proteins by SDS-PAGE.

-

Fluorescence Scanning: Visualize the probe-labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of an effective inhibitor.

-

Data Analysis: Quantify the band intensities to determine the IC50 of the inhibitor for the target enzyme and assess its selectivity against other probe-labeled enzymes.

In Vivo Microdialysis for Endocannabinoid Measurement

This technique allows for the in vivo sampling of extracellular endocannabinoid levels in the brain of freely moving animals.

-

Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest.

-

Recovery: Allow the animal to recover from surgery for a defined period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Drug Administration: Administer the test compound (e.g., this compound) and continue collecting dialysate samples.

-

LC-MS/MS Analysis: Analyze the collected dialysate samples for endocannabinoid levels (e.g., 2-AG) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Quantify the changes in extracellular endocannabinoid levels over time following drug administration.[3]

Rat Formalin-Induced Pain Model

This is a widely used preclinical model of persistent pain.

-

Acclimation: Acclimate the rats to the testing environment.

-

Drug Administration: Administer the test compound (e.g., this compound) or vehicle orally at a specified time before the formalin injection.

-

Formalin Injection: Inject a dilute solution of formalin into the plantar surface of one of the rat's hind paws.

-

Behavioral Observation: Immediately after the injection, place the rat in an observation chamber and record the amount of time it spends licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (acute pain) and the late phase (inflammatory pain).

-

Data Analysis: Compare the duration of nociceptive behaviors between the drug-treated and vehicle-treated groups to assess the analgesic effect of the compound.[13]

Phase 2 Clinical Trial in Tourette's Syndrome (NCT03625453)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Adult patients (18-65 years) with a diagnosis of Tourette's syndrome and a YGTSS-TTS of ≥ 20.

-

Intervention: Patients were randomized to receive one of two dose levels of this compound or placebo orally, once daily, for 12 weeks.

-

Primary Outcome: The primary efficacy measure was the change from baseline in the YGTSS-TTS at week 8.

-

Secondary Outcomes: Included changes in the Premonitory Urge for Tics Scale (PUTS) and the Gilles de la Tourette Syndrome-Quality of Life Scale (GTS-QOL).

-

Safety Assessments: Included monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Conclusion

This compound (ABX-1431) represents a well-characterized, potent, and selective irreversible inhibitor of MAGL, discovered through the sophisticated application of activity-based protein profiling. Its mechanism of action, centered on the enhancement of 2-AG signaling, provided a strong rationale for its development in a variety of neurological disorders. While preclinical studies demonstrated promising activity, the clinical development of this compound has been met with challenges, most notably the lack of efficacy in a Phase 2 trial for Tourette's syndrome. The journey of this compound underscores the complexities of translating preclinical findings in the endocannabinoid system to clinical success. Despite the setback in Tourette's syndrome, the extensive preclinical and early clinical data generated for this compound provide valuable insights for the continued exploration of MAGL inhibition as a therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABX-1431 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. selleckchem.com [selleckchem.com]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Monoacylglycerol Lipase Inhibition in Tourette Syndrome: A 12-Week, Randomized, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preclinical Profile of Elcubragistat and the Role of Connexin-43 in Neuropathic Pain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and well-tolerated therapeutics. This technical guide provides an in-depth overview of the preclinical research on Elcubragistat (also known as GRC 17536 and ISC 17536), a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. Preclinical studies have demonstrated its efficacy in various animal models of neuropathic and inflammatory pain.

This document also explores the distinct but highly relevant role of connexin-43 (Cx43) hemichannels in the pathophysiology of neuropathic pain. While current preclinical data do not establish a direct mechanistic link between this compound and Cx43, understanding the contribution of Cx43-mediated glial signaling provides a broader context for the complex mechanisms underlying neuropathic pain and highlights potential avenues for future therapeutic exploration. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension.

Section 1: this compound (GRC 17536) - A TRPA1 Antagonist for Neuropathic Pain

This compound is a first-in-class, orally available, small molecule antagonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key sensor for a wide range of environmental irritants and endogenous inflammatory mediators that contribute to pain signaling.[1]

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies of this compound in the context of pain and TRPA1 channel modulation.

Table 1: In Vitro Potency of this compound (GRC 17536)

| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| Ca2+ Influx Assay | CCD19-Lu (human lung fibroblasts) | Citric Acid | 8.2 | [2][3] |

| Ca2+ Influx Assay | A549 (human lung adenocarcinoma) | Citric Acid | 5.0 | [2][3] |

| Ca2+ Influx Assay | hTRPA1/CHO (Chinese Hamster Ovary) | Citric Acid | 4.6 | [2][3] |

| TRPA1 Antagonism | Not Specified | Not Specified | < 10 | [4] |

Table 2: In Vivo Efficacy of this compound (GRC 17536) in Neuropathic Pain Models

| Animal Model | Species | Endpoint | Efficacy | Reference |

| Chronic Constriction Injury (CCI) | Rodent | Reversal of Hyperalgesia | EC50 < 10 mg/kg | [4] |

| Freund's Complete Adjuvant (FCA) - Inflammatory Pain | Rodent | Reversal of Hyperalgesia | EC50 < 10 mg/kg | [4] |

| Diabetic Neuropathic Pain | Rodent | Attenuation of Pain Hypersensitivity | Effective | [1] |

| Chemotherapy-Induced Pain | Rodent | Attenuation of Pain Hypersensitivity | Effective | [1] |

| Postoperative Pain | Rodent | Attenuation of Pain Hypersensitivity | Effective | [1] |

| Osteoarthritic Pain | Rodent | Attenuation of Pain Hypersensitivity | Effective | [1] |

Experimental Protocols

1.2.1. In Vitro Calcium Influx Assay

-

Objective: To determine the potency of this compound in inhibiting TRPA1 channel activation.

-

Cell Lines: Human lung fibroblasts (CCD19-Lu), human lung adenocarcinoma cells (A549), and Chinese Hamster Ovary (CHO) cells stably expressing human TRPA1 (hTRPA1/CHO) were used.[2][3]

-

Methodology:

-

Cells were cultured in appropriate media and seeded into 96-well plates.

-

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound at varying concentrations was pre-incubated with the cells.

-

TRPA1 was activated using a specific agonist, such as citric acid.

-

Changes in intracellular calcium levels were measured using a fluorescence plate reader.

-

IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[2][3]

-

1.2.2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Objective: To evaluate the efficacy of this compound in a rodent model of peripheral nerve injury-induced neuropathic pain.

-

Animal Model: Typically performed in rats or mice.

-

Surgical Procedure:

-

Animals were anesthetized.

-

The sciatic nerve was exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures were tied around the nerve.

-

-

Behavioral Testing:

-

Mechanical allodynia was assessed using von Frey filaments.

-

Thermal hyperalgesia was measured using a radiant heat source (e.g., Hargreaves test).

-

Baseline measurements were taken before surgery.

-

Post-surgery, pain-like behaviors were allowed to develop (typically over several days to weeks).

-

-

Drug Administration: this compound was administered orally at various doses, and behavioral assessments were performed at specified time points post-dosing to determine the effective dose (EC50) for reversing hyperalgesia.[4]

Signaling Pathway and Experimental Workflow

Caption: this compound's mechanism of action in neuropathic pain.

Caption: Experimental workflow for the CCI model.

Section 2: The Role of Connexin-43 in Neuropathic Pain

Connexin-43 (Cx43) is the most abundant connexin protein in the central nervous system, predominantly expressed in astrocytes.[5] Cx43 forms gap junctions, which allow for direct intercellular communication, and hemichannels, which provide a conduit for communication between the intracellular and extracellular environments.[6] There is a growing body of evidence implicating astrocytic Cx43 in the pathogenesis of neuropathic pain.

Key Mechanisms of Cx43 in Neuropathic Pain

-

Astrocyte Activation and Communication: Following nerve injury, astrocytes in the spinal cord become activated. This can lead to an upregulation of Cx43 expression, enhancing communication between astrocytes through gap junctions.[7] This amplified signaling can contribute to the maintenance of central sensitization.

-

Hemichannel-Mediated ATP Release: Cx43 hemichannels can open in response to inflammatory signals, releasing signaling molecules such as ATP into the extracellular space.[8][9] This extracellular ATP can then act on purinergic receptors on adjacent glial cells and neurons, further propagating inflammatory responses and enhancing pain signals.

-

Modulation of Glutamate Homeostasis: Astrocytic Cx43 has been shown to influence the expression and function of glutamate transporters, such as GLT-1. Downregulation of Cx43 can lead to decreased glutamate uptake by astrocytes, resulting in increased glutamate concentrations in the synaptic cleft and subsequent excitotoxicity and neuronal sensitization.

-

Neuroinflammation: The release of pro-inflammatory cytokines like TNF-α after nerve injury can modulate Cx43 expression and hemichannel activity, creating a feedback loop that sustains neuroinflammation and chronic pain.[10]

Signaling Pathway of Connexin-43 in Neuropathic Pain

Caption: Role of astrocytic Cx43 in neuropathic pain.

Conclusion

This compound has demonstrated a promising preclinical profile as a TRPA1 antagonist with efficacy in various models of neuropathic and inflammatory pain. The available data on its in vitro potency and in vivo efficacy support its continued investigation as a potential therapeutic for neuropathic pain conditions.

Separately, the growing body of research on connexin-43 highlights the critical role of glial cells, particularly astrocytes, in the pathophysiology of neuropathic pain. The modulation of Cx43 expression and hemichannel activity represents a distinct and compelling therapeutic strategy for mitigating neuroinflammation and central sensitization.

While there is currently no direct preclinical evidence linking the mechanism of this compound to the Cx43 signaling pathway, a comprehensive understanding of both TRPA1 antagonism and Cx43-mediated glial communication is invaluable for researchers and drug developers in the field of neuropathic pain. Future research may explore potential interactions or synergistic effects of targeting both neuronal ion channels and glial communication pathways to develop more effective treatments for this debilitating condition.

References

- 1. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]

- 2. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]

- 3. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glenmark Announces the Discovery of a Novel Chemical Entity 'GRC 17536', a TRPA1 Receptor Antagonist, a Potential First-in-Class Molecule Globally [prnewswire.com]

- 5. The role of connexin43 in neuropathic pain induced by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Astrocytic Cx43 hemichannels and gap junctions play a crucial role in development of chronic neuropathic pain following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of connexin43 in neuropathic pain induced by spinal cord injury [sciengine.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New molecular mechanism of neuropathic pain in mice | EurekAlert! [eurekalert.org]

Exploring the Anxiolytic Potential of Elcubragistat in Animal Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elcubragistat (also known as ABX-1431 and Lu AG06466) is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. By preventing the degradation of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), this compound enhances endocannabinoid signaling in the brain. This mechanism is strongly implicated in the modulation of anxiety and stress responses. While direct quantitative data from preclinical anxiety models for this compound are not extensively published, its mechanism of action and the effects of other MAGL inhibitors suggest a significant anxiolytic potential. This technical guide summarizes the known preclinical data for this compound, outlines the established experimental protocols for assessing anxiolytic effects in animal models, and presents the underlying signaling pathway.

Introduction to this compound and its Mechanism of Action

This compound is a novel small molecule designed to selectively inhibit monoacylglycerol lipase (MAGL).[1] MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid and glycerol.[1] The inhibition of MAGL by this compound leads to a significant elevation of 2-AG levels in the central nervous system.[1]

2-AG is a full agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are crucial components of the endocannabinoid system involved in regulating mood, stress, and anxiety. By augmenting 2-AG signaling, this compound is hypothesized to produce therapeutic effects in neurological and psychiatric disorders. Pharmacological or genetic inactivation of MAGL has been shown to produce anxiolytic effects in various animal models.[1]

Preclinical Data for this compound

While specific studies detailing the anxiolytic effects of this compound in behavioral models like the elevated plus-maze or light-dark box are not publicly available, the foundational study by Cisar et al. (2018) established its potent in vivo target engagement and central nervous system activity in rodents.[1]

Data Presentation

The following table summarizes the available quantitative data for this compound's activity in the rodent brain.

| Parameter | Species | Value | Reference |

| MGLL Inhibition (ED₅₀) | Rodent (Brain) | 0.5 - 1.4 mg/kg (p.o.) | [1] |

This data demonstrates this compound's potent ability to inhibit its target enzyme in the brain at low oral doses.

Signaling Pathway of this compound

The mechanism of action of this compound is centered on the potentiation of the endocannabinoid system through the inhibition of MAGL.

Caption: this compound inhibits MAGL, increasing 2-AG levels and CB1R activation, leading to anxiolysis.

Experimental Protocols for Assessing Anxiolytic Effects

The following are detailed methodologies for standard preclinical assays used to evaluate anxiolytic drug candidates. These protocols represent the likely approach for testing this compound's anxiolytic properties.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Experimental Protocol:

-

Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.

-

Animals: Male mice or rats are typically used. Animals are habituated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: this compound would be administered orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg) at a specified time (e.g., 60 minutes) before testing. A vehicle group serves as the control.

-

Procedure:

-

Each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute session.

-

Behavior is recorded by an overhead video camera and analyzed using tracking software.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Expected Outcome for Anxiolytic Effect: An increase in the time spent and the number of entries into the open arms, without a significant change in total locomotor activity.

Light-Dark Box Test

This test is also based on the conflict between the exploratory drive of rodents and their natural aversion to brightly lit, open spaces.

Experimental Protocol:

-

Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

-

Animals: Male mice are commonly used and are habituated to the testing room.

-

Drug Administration: Similar to the EPM, this compound would be administered orally at various doses prior to the test.

-

Procedure:

-

Each mouse is placed in the center of the light compartment, facing away from the opening.

-

The animal is allowed to explore the apparatus for a 5 to 10-minute session.

-

Behavior is recorded and analyzed.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

Locomotor activity in each compartment.

-

-

Expected Outcome for Anxiolytic Effect: An increase in the time spent in the light compartment and the number of transitions between compartments.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical study investigating the anxiolytic effects of a novel compound like this compound.

Caption: A standard workflow for preclinical anxiolytic drug testing.

Conclusion

This compound's potent and selective inhibition of MAGL presents a compelling mechanism for the treatment of anxiety disorders. The elevation of the endogenous cannabinoid 2-AG is a well-validated pathway for achieving anxiolysis in preclinical models. While specific quantitative data on this compound's performance in classical anxiety paradigms are not yet in the public domain, the foundational pharmacological data strongly support its anxiolytic potential. Further studies employing the standardized protocols described herein are warranted to fully characterize the anxiolytic profile of this promising compound.

References

Elcubragistat and its Impact on Arachidonic Acid Metabolism in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elcubragistat (formerly ABX-1431 or Lu AG06466) is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[1][2] By inhibiting MAGL, this compound elevates the levels of 2-AG, a key signaling molecule with neuroprotective and anti-inflammatory properties.[3][4] A direct consequence of this enzymatic blockade is a reduction in the bioavailability of arachidonic acid (AA), a precursor to a wide array of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[5][6] This guide provides an in-depth technical overview of the mechanism of action of this compound, its effects on the arachidonic acid cascade in the brain, and the experimental protocols used to characterize these effects. While specific quantitative data for this compound's direct impact on the full spectrum of arachidonic acid metabolites in the brain is limited in publicly available literature, this guide utilizes data from other well-characterized MAGL inhibitors as a proxy to illustrate the expected biochemical outcomes.

Introduction: The Role of Monoacylglycerol Lipase in the Brain

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of the endocannabinoid 2-AG.[5] In the central nervous system, 2-AG is the most abundant endocannabinoid and acts as a full agonist at both cannabinoid receptor 1 (CB1) and 2 (CB2).[4][7] The hydrolysis of 2-AG by MAGL yields glycerol and arachidonic acid (AA).[8] This enzymatic step is a key source of free AA in the brain, which can then be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes to produce a variety of bioactive lipids known as eicosanoids.[5][9] Many of these eicosanoids, particularly prostaglandins, are potent mediators of neuroinflammation.[9]

This compound is an orally available, small molecule that acts as a highly potent and selective inhibitor of MAGL.[1][2] Its primary mechanism of action involves blocking the degradation of 2-AG, thereby amplifying endocannabinoid signaling and, crucially, reducing the production of downstream pro-inflammatory arachidonic acid metabolites.[5][10]

Mechanism of Action of this compound

This compound's therapeutic potential in neurological disorders stems from its ability to modulate two interconnected signaling pathways: the endocannabinoid system and the arachidonic acid cascade.

-

Upregulation of 2-AG Signaling: By inhibiting MAGL, this compound leads to a significant and sustained increase in the concentration of 2-AG in the brain.[2] This enhancement of 2-AG signaling at CB1 and CB2 receptors is associated with neuroprotective, analgesic, and anxiolytic effects.[3][5]

-

Downregulation of Arachidonic Acid and Eicosanoid Production: The inhibition of 2-AG hydrolysis directly limits the pool of free arachidonic acid available for conversion into pro-inflammatory eicosanoids.[5][6] This reduction in prostaglandins and other inflammatory mediators is a key mechanism underlying the anti-inflammatory effects of MAGL inhibitors in the brain.[9]

The following diagram illustrates the central role of MAGL and the effect of its inhibition by this compound.

Quantitative Effects on Arachidonic Acid Metabolites

Table 1: Effect of MAGL Inhibition on 2-AG and Arachidonic Acid Levels in the Mouse Brain.

| Compound | Dose | Brain Tissue | Change in 2-AG Levels | Change in Arachidonic Acid Levels | Reference |

| JZL184 (acute) | 40 mg/kg, i.p. | Whole Brain | ~8-fold increase | ~50% decrease | [11] |

| JZL184 (chronic) | 40 mg/kg/day for 6 days | Whole Brain | ~10-fold increase | ~40% decrease | [11] |

| MAGL-/- mice | N/A | Whole Brain | ~10-fold increase | Significant reduction | [7] |

This data is from studies on the MAGL inhibitor JZL184 and MAGL knockout mice and is intended to be representative of the effects of potent MAGL inhibition.

Table 2: Effect of MAGL Inhibition on Prostaglandin Levels in the Mouse Brain.

| Compound | Condition | Brain Tissue | Change in Prostaglandin E2 (PGE2) | Change in Prostaglandin D2 (PGD2) | Reference |

| JZL184 | LPS-induced neuroinflammation | Whole Brain | Significant reduction | Significant reduction | [4] |

| MAGLi 432 | LPS-induced neuroinflammation | Whole Brain | Significant reduction | Significant reduction | [7] |

This data is from studies on the MAGL inhibitors JZL184 and MAGLi 432 and is intended to be representative of the effects of potent MAGL inhibition.

Experimental Protocols

The characterization of this compound's effects on arachidonic acid metabolism involves several key experimental procedures.

Measurement of MAGL Activity in Brain Tissue

A common method to determine the potency and target engagement of MAGL inhibitors is to measure the enzymatic activity in brain homogenates.

Protocol:

-

Tissue Preparation: Brain tissue (e.g., cortex, hippocampus) is rapidly dissected and homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) on ice.

-

Protein Quantification: The protein concentration of the homogenate is determined using a standard method such as the Bradford or BCA assay.

-

Incubation with Inhibitor: Aliquots of the brain homogenate are pre-incubated with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Enzymatic Reaction: The reaction is initiated by adding a substrate, such as radiolabeled 2-oleoylglycerol or a fluorogenic substrate.

-

Reaction Termination and Product Extraction: The reaction is stopped, and the lipid products are extracted using a solvent system (e.g., chloroform/methanol).

-

Quantification: The amount of product formed is quantified. For radiolabeled substrates, this is done by liquid scintillation counting. For fluorogenic substrates, fluorescence is measured.

-

Data Analysis: The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated from the dose-response curve.

The following diagram outlines a typical workflow for assessing MAGL inhibitor activity.

Quantification of 2-AG, Arachidonic Acid, and Eicosanoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipids in complex biological matrices like brain tissue.[12][13]

Protocol:

-

Tissue Collection and Lipid Extraction: Brain tissue is rapidly collected and flash-frozen to prevent enzymatic degradation of lipids. Lipids are then extracted using a modified Bligh-Dyer or Folch method, typically in the presence of deuterated internal standards for each analyte to be quantified.[12]

-

Sample Preparation: The lipid extract is often subjected to solid-phase extraction (SPE) to remove interfering substances and enrich for the analytes of interest.

-

LC Separation: The prepared sample is injected onto a liquid chromatography system, usually with a C18 reversed-phase column, to separate the different lipid species over time.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored. This provides a high degree of specificity and sensitivity.[12]

-

Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve.

The logical relationship between MAGL inhibition and the resulting changes in the brain lipidome is depicted below.

Conclusion

This compound, as a potent and selective MAGL inhibitor, represents a promising therapeutic strategy for a range of neurological disorders. Its unique mechanism of action allows for the simultaneous enhancement of neuroprotective endocannabinoid signaling and the suppression of the pro-inflammatory arachidonic acid cascade. While further studies are needed to fully delineate the quantitative effects of this compound on the entire eicosanoid profile in the brain, the data from analogous MAGL inhibitors strongly support its potential to mitigate neuroinflammation by reducing the production of arachidonic acid-derived inflammatory mediators. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ABX-1431 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of monoacylglycerol lipase inhibitors in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Facebook [cancer.gov]

- 11. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Elcubragistat In Vivo Experimental Protocol for Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elcubragistat (formerly ABX-1431) is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. By inhibiting MAGL, this compound elevates the levels of 2-AG, which subsequently enhances the signaling of cannabinoid receptors, primarily CB1. This mechanism of action has demonstrated therapeutic potential in preclinical models for a range of neurological and psychiatric disorders, including pain, inflammation, and anxiety. This document provides a detailed in vivo experimental protocol for the use of this compound in mice, based on published preclinical studies. It includes information on dosing, administration, and relevant behavioral and biochemical assays, as well as a visualization of the underlying signaling pathway and experimental workflow.

Signaling Pathway

This compound's mechanism of action is centered on the potentiation of the endocannabinoid system. By irreversibly inhibiting MAGL, it prevents the breakdown of 2-AG to arachidonic acid (AA) and glycerol. The resulting increase in 2-AG levels leads to enhanced activation of cannabinoid receptors, predominantly the CB1 receptor located on presynaptic neurons. This activation modulates neurotransmitter release, leading to analgesic, anxiolytic, and anti-inflammatory effects.[1]

References

Application Note: In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay Using Elcubragistat

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an in vitro assay to measure the inhibitory activity of Elcubragistat on Monoacylglycerol Lipase (MAGL). MAGL is a critical serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Its inhibition is a promising therapeutic strategy for various neurological disorders.[3][4] this compound (also known as ABX-1431 or Lu AG06466) is a potent and selective MAGL inhibitor.[5][6] The following protocol is based on a colorimetric method suitable for high-throughput screening, utilizing the hydrolysis of a chromogenic substrate to quantify enzyme activity.

Signaling Pathway

MAGL is the key enzyme that hydrolyzes the endocannabinoid 2-AG into arachidonic acid (AA) and glycerol, thus terminating its signaling.[2] Inhibition of MAGL by compounds like this compound leads to an accumulation of 2-AG, which enhances endocannabinoid signaling.[6] This mechanism is of significant interest for therapeutic intervention in conditions where elevated 2-AG levels may be beneficial.[7]

Caption: MAGL-mediated 2-AG hydrolysis and its inhibition by this compound.

Principle of the Assay

This colorimetric assay provides a convenient method for screening MAGL inhibitors.[8] The enzyme MAGL hydrolyzes the substrate 4-nitrophenylacetate, resulting in the formation of a yellow product, 4-nitrophenol.[7][9] The rate of 4-nitrophenol production is directly proportional to MAGL activity and can be quantified by measuring the increase in absorbance at 405-415 nm.[8][10] The presence of an inhibitor, such as this compound, will decrease the rate of substrate hydrolysis, leading to a reduced absorbance signal.

Quantitative Data for this compound

This compound has been characterized as a highly potent and selective inhibitor of human MAGL (hMAGL). The following table summarizes its in vitro inhibitory potency.

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound (ABX-1431) | Human MAGL (hMAGL) | Biochemical Assay | 14 nM | [5] |

Experimental Workflow

The overall workflow for the MAGL inhibition assay is a multi-step process from reagent preparation to data analysis, designed to be performed in a 96-well plate format for efficiency.

Caption: High-level workflow for the in vitro MAGL inhibitor assay.

Detailed Experimental Protocol

This protocol is adapted for a 96-well plate format.

Materials and Reagents

-

Human Recombinant MAGL Enzyme[7]

-

This compound (ABX-1431)

-

MAGL Assay Buffer (10X): 100 mM Tris-HCl, pH 7.2, containing 10 mM EDTA.

-

Substrate: 4-Nitrophenylacetate[7]

-

Solvent for inhibitor (e.g., DMSO)

-

Ultrapure Water[7]

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 405-415 nm

Reagent Preparation

-

1X MAGL Assay Buffer : Prepare by diluting the 10X stock solution 1:10 with ultrapure water. For example, mix 3 mL of 10X Assay Buffer with 27 mL of ultrapure water.[7] This buffer is used for all subsequent dilutions.

-

MAGL Enzyme Solution : Thaw the enzyme on ice. Dilute the stock solution with 1X MAGL Assay Buffer to the desired working concentration. Prepare this solution fresh just before use and keep it on ice.[7] The final concentration should be determined based on optimization experiments to ensure the reaction is within the linear range.

-

Substrate Solution : Prepare a stock solution of 4-nitrophenylacetate in a suitable solvent (e.g., ethanol).[7] Immediately before use, dilute the stock with 1X MAGL Assay Buffer to the final working concentration. Note: The final concentration of substrate in the assay is typically near its Km value (e.g., ~240-300 µM) to ensure sensitivity to competitive inhibitors.[7]

-

This compound (Inhibitor) Solutions : Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in 1X Assay Buffer or DMSO to achieve a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay wells is low (e.g., ≤1%) to avoid solvent effects on enzyme activity.[7]

Assay Procedure

Perform all additions in triplicate for statistical validity.

-

Plate Setup :

-

Background Wells : Add 160 µL of 1X Assay Buffer and 10 µL of the solvent used for the inhibitor.[7]

-

100% Initial Activity (Vehicle Control) Wells : Add 150 µL of 1X Assay Buffer, 10 µL of MAGL enzyme solution, and 10 µL of solvent.[7]

-

Inhibitor (this compound) Wells : Add 150 µL of 1X Assay Buffer, 10 µL of MAGL enzyme solution, and 10 µL of the corresponding this compound dilution.[7]

-

-

Pre-incubation : Gently shake the plate for 10 seconds to mix. Cover the plate and pre-incubate at 37°C or room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[11][12]

-

Reaction Initiation : Add 10 µL of the Substrate Solution to all wells to initiate the enzymatic reaction.[7] The total volume in each well should now be 180 µL.

-

Incubation : Immediately after adding the substrate, shake the plate for 10 seconds. Incubate for 10-20 minutes at room temperature.[7] The incubation time should be optimized to ensure the reaction in the 100% activity wells is still in the linear phase.

-

Measurement : Read the absorbance of the plate at 405-415 nm using a microplate reader.[7]

Data Analysis

-

Correct for Background : Subtract the average absorbance of the Background wells from the absorbance of all other wells.

-

Corrected Absorbance = Absorbance (Test Well) - Average Absorbance (Background)

-

-

Calculate Percent Inhibition : Determine the percentage of MAGL inhibition for each this compound concentration using the following formula:

-

% Inhibition = [1 - (Corrected Absorbance (Inhibitor) / Corrected Absorbance (Vehicle Control))] x 100

-

-

Determine IC50 Value : Plot the Percent Inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of MAGL activity.

References

- 1. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound (ABX1431, Lu AG06466) | MAGL inhibitor | Probechem Biochemicals [probechem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. thomassci.com [thomassci.com]

- 10. Monoacylglycerol Lipase Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]

- 11. assaygenie.com [assaygenie.com]

- 12. abcam.com [abcam.com]

Application Notes and Protocols for Measuring Changes in Brain Endocannabinoid Levels Following Elcubragistat Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elcubragistat (formerly ABX-1431/Lu AG06466) is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1][2] Inhibition of MAGL by this compound leads to a significant and selective increase in the levels of 2-AG in the brain, without affecting the levels of the other major endocannabinoid, anandamide (N-arachidonoylethanolamine, AEA).[1][3] This targeted elevation of 2-AG signaling presents a promising therapeutic strategy for various neurological and psychiatric disorders.[4][5]

These application notes provide detailed protocols for a preclinical study in rats to measure the dose-dependent changes in brain 2-AG and AEA levels following oral administration of this compound. The protocols cover animal handling, drug preparation and administration, brain tissue collection, and quantification of endocannabinoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of this compound Action

Caption: this compound inhibits MAGL, increasing 2-AG levels and CB1R activation.

Quantitative Data

Table 1: Baseline Endocannabinoid Levels in Rat Brain Regions

This table provides representative baseline levels of 2-AG and AEA in various brain regions of adult male Sprague-Dawley rats, quantified by LC-MS/MS. These values can serve as a reference for comparison with data obtained after this compound administration.

| Brain Region | 2-AG (pmol/g tissue) | AEA (pmol/g tissue) | Reference |

| Hippocampus | 45.8 ± 5.2 | 10.1 ± 1.5 | [6] |

| Striatum | 55.3 ± 6.1 | 8.9 ± 1.1 | [7] |

| Prefrontal Cortex | 38.7 ± 4.5 | 7.5 ± 0.9 | [7] |

| Hypothalamus | 62.1 ± 7.3 | 6.8 ± 0.8 | [6][8] |

| Cerebellum | 80.5 ± 9.9 | 5.4 ± 0.7 | [8] |

| Nucleus Accumbens | 40.2 ± 4.8 | 12.3 ± 1.9 | [7] |

Values are presented as mean ± standard error of the mean (SEM).

Table 2: Expected Dose-Dependent Increase in Brain 2-AG Levels After MAGL Inhibitor Administration

The following table presents representative data on the dose-dependent increase of 2-AG in the whole brain of rats following oral administration of a potent MAGL inhibitor. While this data is for the MAGL inhibitor JNJ4218734, it serves as a valuable proxy for the anticipated effects of this compound.

| Oral Dose (mg/kg) | Fold Increase in 2-AG (relative to vehicle) |

| 0.3 | ~1.5 |

| 1 | ~3.0 |

| 3 | ~6.5 |

| 10 | ~10.0 |

| 30 | ~12.0 |

Data is estimated from graphical representations in the cited literature and represents the peak effect observed, typically 2-4 hours post-administration. No significant changes in AEA levels are expected across all doses.

Experimental Protocols

Animal Model

-

Species: Male Sprague-Dawley rats

-

Age: 8-10 weeks

-

Weight: 250-300 g

-

Housing: Standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water). Acclimatize animals for at least one week before the experiment.

This compound Preparation and Administration

-

Vehicle Preparation: As this compound is hydrophobic, a suitable vehicle is required for oral administration. A common approach is to prepare a suspension in an aqueous vehicle containing a suspending agent.

-

Example Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

-

-

Drug Suspension Preparation:

-

Weigh the required amount of this compound powder.

-

Create a paste by adding a small volume of the vehicle and triturating.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.

-

Prepare fresh on the day of the experiment.

-

-

Administration:

-

Route: Oral gavage.[1]

-

Volume: Do not exceed 10 mL/kg body weight.

-

Procedure: Use a stainless steel, ball-tipped gavage needle appropriate for the size of the rat. Ensure personnel are properly trained to avoid esophageal injury or accidental administration into the trachea.

-

Experimental Workflow

Caption: Workflow for this compound study from animal prep to data analysis.

Brain Tissue Collection and Processing

-

Critical Consideration: Post-mortem changes in endocannabinoid levels, particularly a rapid increase in 2-AG, can significantly impact the accuracy of measurements.[2] Therefore, rapid tissue collection and inactivation of enzymes are crucial.

-

Procedure:

-

Euthanize the rat at the desired time point after this compound administration (peak brain concentrations are typically observed 2-4 hours post-dose).[3]

-

Method A (Recommended): Microwave Fixation. Immediately following euthanasia, use a focused microwave irradiator to rapidly heat the head and denature enzymes.[2] This is the most effective method to prevent post-mortem artifacts.

-

Method B (If Microwave is Unavailable): Rapid Dissection. Decapitate the animal and immediately extract the brain (the entire procedure should take less than 30 seconds). Place the brain in an ice-cold brain matrix for dissection of specific regions.

-

Dissect the brain regions of interest (e.g., hippocampus, striatum, prefrontal cortex) on a chilled surface.

-

Immediately snap-freeze the dissected tissue in liquid nitrogen.

-

Store the samples at -80°C until analysis.

-

Endocannabinoid Quantification by LC-MS/MS

-

Internal Standards: Use deuterated internal standards for 2-AG (e.g., 2-AG-d8) and AEA (e.g., AEA-d4) for accurate quantification.

-

Tissue Homogenization:

-

Weigh the frozen brain tissue.

-

Homogenize the tissue in a suitable ice-cold buffer, such as 50 mM Tris-HCl with a MAGL inhibitor to prevent 2-AG degradation during sample preparation.

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction. A commonly used method involves an ethyl acetate/hexane solvent mixture. Toluene-based extraction has also been shown to yield high recovery.

-

Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C8 or C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of acetonitrile and water with additives like formic acid and ammonium acetate is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for sensitive and specific detection of 2-AG, AEA, and their deuterated internal standards.

-

Table 3: Example MRM Transitions for Endocannabinoid Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-AG | 379.3 | 287.2 |

| 2-AG-d8 | 387.3 | 287.2 |

| AEA | 348.3 | 62.1 |

| AEA-d4 | 352.3 | 63.1 |

Note: These values may need to be optimized depending on the specific instrument and conditions used.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately measure the in vivo effects of this compound on brain endocannabinoid levels. Adherence to the critical steps, particularly the rapid and appropriate handling of brain tissue, will ensure the generation of reliable and reproducible data. This information is vital for understanding the pharmacodynamics of this compound and for the development of novel therapeutics targeting the endocannabinoid system.

References

- 1. Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increasing levels of the endocannabinoid 2-AG is neuroprotective in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevation of 2-AG by monoacylglycerol lipase inhibition in the visceral insular cortex interferes with anticipatory nausea in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Elcubragistat Efficacy in Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate pain relief and are associated with dose-limiting side effects. Elcubragistat (formerly ABX-1431) is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, which in turn modulates cannabinoid receptors (CB1 and CB2) to produce analgesic effects. Furthermore, by reducing the breakdown of 2-AG, this compound also limits the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. This dual mechanism of action makes this compound a promising therapeutic candidate for the treatment of neuropathic pain.

These application notes provide a comprehensive overview of preclinical models and protocols to assess the efficacy of this compound in neuropathic pain.

Mechanism of Action of this compound in Neuropathic Pain

This compound's therapeutic potential in neuropathic pain stems from its ability to enhance endocannabinoid signaling and reduce neuroinflammation. The inhibition of MAGL by this compound leads to an accumulation of 2-AG in the nervous system. This elevated 2-AG then activates presynaptic CB1 receptors, leading to a reduction in the release of excitatory neurotransmitters. Additionally, activation of CB2 receptors, primarily expressed on immune cells, is thought to mediate anti-inflammatory effects. The concurrent reduction in arachidonic acid levels further contributes to the anti-inflammatory and analgesic profile by decreasing the synthesis of pro-inflammatory prostaglandins.

Neuropathic Pain Models for Efficacy Testing

Several rodent models are widely used to recapitulate the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia. The Chronic Constriction Injury (CCI) model is a well-validated and commonly employed model for studying peripherally induced neuropathic pain.

Chronic Constriction Injury (CCI) Model

The CCI model involves the loose ligation of the sciatic nerve, leading to nerve compression and subsequent development of pain hypersensitivity in the ipsilateral hind paw. This model is relevant for studying neuropathic pain caused by nerve entrapment or trauma.

Experimental Protocols

Chronic Constriction Injury (CCI) Surgery in Rats

Objective: To induce a reproducible neuropathic pain state.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, needle holder)

-

4-0 chromic gut sutures

-

Wound clips or sutures for skin closure

-

Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat using isoflurane (5% for induction, 2-2.5% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Shave the lateral surface of the left thigh and sterilize the surgical area with an antiseptic solution.

-

Make a small skin incision (approximately 1.5 cm) on the lateral side of the thigh.

-

Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

-

Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between each ligature.

-

The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb, indicating minimal constriction. The goal is to reduce epineural blood flow without arresting it.

-

Close the muscle layer with sutures and the skin incision with wound clips.

-

Allow the animals to recover on a heating pad until they regain consciousness. House animals individually or in small groups with easy access to food and water.

-

Monitor the animals daily for signs of distress and wound healing. Behavioral testing can typically commence 7-14 days post-surgery.

Assessment of Mechanical Allodynia (von Frey Test)

Objective: To measure the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

Materials:

-

Von Frey filaments with varying calibrated forces (e.g., Stoelting) or an electronic von Frey apparatus.

-

Elevated wire mesh platform.

-

Plexiglas enclosures to confine the animals.

Procedure:

-

Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-20 minutes before testing.

-

Begin with a filament of intermediate force and apply it perpendicularly to the mid-plantar surface of the hind paw until it bends.

-

A positive response is recorded if the animal briskly withdraws, shakes, or licks its paw.

-

The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Briefly, if there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is applied.

-

The pattern of responses is used to calculate the 50% paw withdrawal threshold using a formula or available software.

-

Testing should be performed on both the ipsilateral (injured) and contralateral (uninjured) hind paws.

Assessment of Thermal Hyperalgesia (Plantar Test - Hargreaves Method)

Objective: To measure the latency of paw withdrawal in response to a thermal stimulus.

Materials:

-

Plantar test apparatus (e.g., Ugo Basile) with a radiant heat source.

-

Glass platform.

-

Plexiglas enclosures.

Procedure:

-